1-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione
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Overview
Description
3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound featuring a piperazine moiety and a thiolane ring
Preparation Methods
The synthesis of 3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like methanesulfonyl chloride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and thiolane-containing molecules. Compared to these, 3-{4-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)-4-OXOBUTANOYL]PIPERAZIN-1-YL}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H30N4O6S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C17H30N4O6S2/c1-28(24,25)21-11-9-20(10-12-21)17(23)3-2-16(22)19-7-5-18(6-8-19)15-4-13-29(26,27)14-15/h15H,2-14H2,1H3 |
InChI Key |
HKWIGPILYDCHFA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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